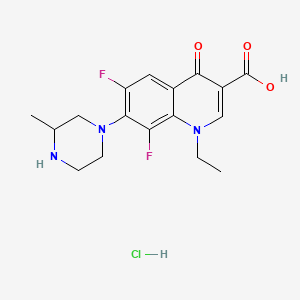

3-Quinolinecarboxylic acid,1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-,monohydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

98079-52-8 |

|---|---|

Molecular Formula |

C17H20ClF2N3O3 |

Molecular Weight |

387.8 g/mol |

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydron;chloride |

InChI |

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H |

InChI Key |

KXEBLAPZMOQCKO-UHFFFAOYSA-N |

Canonical SMILES |

[H+].CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

98079-52-8 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

98079-51-7 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid Décalogiflox Logiflox lomefloxacin lomefloxacin hydrochloride lomenfloxacin Maxaquin NY 198 NY-198 Ocacin Okacin Okacyn SC 4711 SC-4711 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Lomefloxacin Hydrochloride Action

Detailed Elucidation of Bacterial Topoisomerase Inhibition

The primary targets for lomefloxacin (B1199960) are DNA gyrase and topoisomerase IV, enzymes crucial for managing DNA topology during replication, transcription, and repair. patsnap.comdrugbank.com The relative potency and primary target of lomefloxacin can differ between bacterial species, with a notable distinction between Gram-negative and Gram-positive bacteria. nih.govdrugbank.com

Interaction with DNA Gyrase (Type II Topoisomerase) in Gram-Negative Bacteria

In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is considered the principal target of lomefloxacin. nih.govdrugbank.com DNA gyrase, a unique type II topoisomerase, introduces negative supercoils into the bacterial DNA. patsnap.compatsnap.com This process is vital for relieving the torsional stress that accumulates ahead of the replication fork as the DNA unwinds, thereby facilitating ongoing DNA replication and transcription. patsnap.comyoutube.com

Lomefloxacin inhibits the supercoiling activity of DNA gyrase. nih.govnih.gov It binds to the enzyme-DNA complex, interfering with its function. patsnap.com This inhibition prevents the proper management of DNA supercoiling, which is essential for maintaining the chromosome's structural integrity and for processes requiring strand separation. patsnap.com Studies have determined the concentrations of lomefloxacin required to inhibit DNA synthesis in various Gram-negative bacteria, correlating these values with the minimum inhibitory concentration (MIC) for those organisms. nih.govresearchgate.net

Interaction with Topoisomerase IV in Gram-Positive Bacteria

In most Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target for fluoroquinolones like lomefloxacin. nih.govdrugbank.comyoutube.com The primary role of topoisomerase IV is to separate, or decatenate, the interlinked daughter DNA molecules following a round of replication. patsnap.comyoutube.com This separation is a critical step that allows the newly replicated chromosomes to be segregated into the daughter cells during cell division. youtube.com

Lomefloxacin's inhibition of topoisomerase IV prevents the successful decatenation of the daughter chromosomes. patsnap.com This failure to separate the replicated DNA leads to an arrest of cell division, contributing significantly to the bactericidal effect of the drug in these organisms. patsnap.com While topoisomerase IV is the primary target in Gram-positive bacteria, DNA gyrase may act as a secondary target. youtube.com

Formation of Stable Drug-Enzyme-DNA Cleavage Complexes

The core mechanism of lomefloxacin's action is the stabilization of a ternary complex consisting of the drug, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. patsnap.commdpi.com Type II topoisomerases function by creating a transient double-stranded break in the DNA, passing another segment of DNA through the break, and then resealing it. mdpi.comnih.gov

Lomefloxacin traps the enzyme in the intermediate stage of this process, where the DNA is cleaved. nih.govbiorxiv.org The drug intercalates into the broken DNA at the cleavage site and interacts with both the DNA and the enzyme, effectively preventing the re-ligation of the DNA strands. patsnap.commdpi.com This results in the formation of a stable, or "cleaved," complex, which is a key step in the drug's lethal action. patsnap.comnih.gov

Molecular Basis of Bactericidal Activity and DNA Replication Disruption

The bactericidal nature of lomefloxacin is a direct consequence of the formation of these stable cleavage complexes. patsnap.com The accumulation of these complexes along the bacterial chromosome has several detrimental effects. Firstly, the presence of these protein-linked, double-stranded DNA breaks effectively stalls the progression of replication forks and transcription machinery. patsnap.commdpi.com This rapid inhibition of DNA synthesis is a primary contributor to the bacteriostatic effects of the drug. nih.govdrugcentral.org

Secondly, these stalled complexes can be converted into permanent and lethal double-stranded DNA breaks. patsnap.combiorxiv.org The exact mechanisms for this conversion are complex but are thought to involve collisions between the replication machinery and the cleavage complexes. biorxiv.org The resulting fragmentation of the chromosome triggers cellular responses, such as the SOS response, but ultimately, the extensive DNA damage is irreparable, leading to cell death. biorxiv.orgnih.gov

| Enzyme | Primary Bacterial Target | Cellular Function | Effect of Lomefloxacin Inhibition |

|---|---|---|---|

| DNA Gyrase (Type II Topoisomerase) | Gram-Negative Bacteria (e.g., E. coli) | Introduces negative supercoils into DNA, relieving torsional strain during replication. patsnap.com | Inhibition of DNA supercoiling, leading to stalled replication forks. nih.gov |

| Topoisomerase IV | Gram-Positive Bacteria (e.g., S. aureus) | Decatenates (separates) interlinked daughter chromosomes after replication. patsnap.com | Prevention of chromosome segregation, leading to failed cell division. patsnap.com |

Structural Insights into Enzyme-Lomefloxacin Hydrochloride Binding

Structural studies of fluoroquinolones complexed with bacterial topoisomerases and DNA have provided a detailed view of the binding interactions. Although crystal structures specific to lomefloxacin are not as widely published as for other fluoroquinolones like ciprofloxacin (B1669076) or moxifloxacin (B1663623), the general binding mode is well-understood and applicable. nih.govplos.org

The drug binds within a specific region known as the quinolone-binding pocket (QBP), which is formed by residues from the enzyme and the cleaved DNA. plos.org The fluoroquinolone molecule intercalates into the DNA at the site of the double-strand break, typically with a 4-base pair stagger. nih.gov Key interactions that stabilize the complex include:

Magnesium Ion Bridge: A non-covalent interaction mediated by a water-metal ion bridge is crucial. A magnesium ion (Mg²⁺) coordinates with the 3-carboxyl and 4-keto groups of the lomefloxacin molecule and also with specific amino acid residues on the enzyme, such as serine and an acidic residue (aspartate or glutamate) on the GyrA or ParC subunit. oup.comnih.gov

Stacking Interactions: The planar aromatic ring system of lomefloxacin engages in π-π stacking interactions with the DNA bases flanking the cleavage site. mdpi.com

Substituent Interactions: The various substituents on the core quinolone ring structure make specific contacts with the enzyme. For instance, the C-7 ring system (a methylpiperazinyl group in lomefloxacin) often interacts with the GyrB or ParE subunit of the enzyme. nih.govplos.org

In Vitro Antimicrobial Efficacy and Spectrum Research

Comprehensive Analysis of Antimicrobial Activity Against Diverse Bacterial Isolates

Lomefloxacin (B1199960) hydrochloride is a fluoroquinolone antibiotic that demonstrates a broad spectrum of in vitro activity against a variety of bacterial species nih.govnih.gov. Its efficacy has been evaluated against numerous clinical isolates, showing potent activity, particularly against Gram-negative bacteria nih.gov.

Lomefloxacin exhibits marked activity against Gram-negative bacilli, including the family Enterobacteriaceae nih.govnih.gov. Research indicates that it is highly effective against these organisms, with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of ≤1 µg/ml nih.gov. Specifically, 98% of all tested Enterobacteriaceae, non-fermenting strains, and Haemophilus influenzae isolates showed MICs of 0.25 mg/l or less nih.gov. One study found the MIC90 for Enterobacteriaceae to be 0.5 µg/ml nih.gov.

The activity of lomefloxacin against Pseudomonas aeruginosa is more moderate. One study reported an MIC90 of 8 µg/ml against P. aeruginosa isolates nih.gov. Another found a comparable MIC90 of 4 µg/ml nih.gov. Further research indicated that 68% of P. aeruginosa strains were sensitive to a concentration of 1 mg/l, though some strains were resistant at concentrations of 8 or 16 mg/l nih.gov. A study conducted between January and June 2012 on 415 Pseudomonas aeruginosa isolates found that 46% were sensitive to lomefloxacin jrmds.injrmds.in.

| Bacterial Species | MIC90 (µg/ml) | Reference |

|---|---|---|

| Enterobacteriaceae | ≤1.0 | nih.gov |

| Enterobacteriaceae | 0.5 | nih.gov |

| Pseudomonas aeruginosa | 8.0 | nih.gov |

| Pseudomonas aeruginosa | 4.0 | nih.gov |

Lomefloxacin demonstrates good antimicrobial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov. It has been shown to inhibit 90% of staphylococcal strains at a concentration of less than or equal to 2 µg/ml nih.gov. Another study found an MIC90 of 1 µg/ml against S. aureus isolates, regardless of their susceptibility to methicillin (B1676495) nih.gov.

The compound is generally less active against other Gram-positive cocci, particularly streptococci nih.gov. The MICs for streptococci can vary between 1 and 8 mg/l nih.gov. Specifically for Streptococcus pneumoniae, lomefloxacin was found to be less active, with a reported MIC90 of 8 µg/ml nih.gov.

| Bacterial Species | MIC90 (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus (methicillin-susceptible & resistant) | ≤2.0 | nih.gov |

| Staphylococcus aureus | 1.0 | nih.gov |

| Streptococcus pneumoniae | 8.0 | nih.gov |

Lomefloxacin has demonstrated moderate in vitro activity against certain atypical pathogens. For Chlamydia trachomatis, the MIC90 has been reported as 4 µg/ml nih.gov. The activity against Mycoplasma hominis is slightly better, with an MIC90 of 2 µg/ml, while it is less active against Ureaplasma urealyticum, with an MIC90 of 8 µg/ml nih.gov.

Determination and Interpretation of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro nih.gov. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the number of bacteria in the initial inoculum bmglabtech.com. The relationship between these two values indicates whether an agent is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

For lomefloxacin, the bactericidal activity is generally found to be at concentrations close to the MIC nih.govnih.gov. Time-kill studies have shown that lomefloxacin is rapidly bactericidal against Gram-negative and staphylococcal isolates nih.gov. Exposure to concentrations at eight times the MIC resulted in a greater than 3 log10 reduction in the viability of exponentially growing cultures of Escherichia coli and S. aureus within 5 hours nih.gov. This proximity of MBC to MIC values suggests that lomefloxacin exerts a strong bactericidal effect nih.govnih.gov.

Comparative In Vitro Efficacy Studies with Other Fluoroquinolones and Antimicrobial Classes

The in vitro activity of lomefloxacin has been compared to other fluoroquinolones and different classes of antimicrobials.

When compared with norfloxacin (B1679917) , lomefloxacin showed similar activity against staphylococci and enterococci but appeared less active against Gram-negative bacteria nih.gov. In a broader comparison, lomefloxacin's activity against Enterobacteriaceae (MIC90, 0.5 µg/ml) was comparable to that of ofloxacin (B1677185) (MIC90, 0.25 µg/ml) nih.gov. Against P. aeruginosa, both lomefloxacin and ofloxacin had an MIC90 of 4 µg/ml, which was eightfold less active than ciprofloxacin (B1669076) (MIC90, 0.5 µg/ml) nih.gov. For Gram-negative bacteria in general, comparative studies showed lomefloxacin was more active than ofloxacin and pefloxacin , similar to norfloxacin, but less active than ciprofloxacin nih.gov.

Against S. aureus, the activity of lomefloxacin (MIC90, 1 µg/ml) was comparable to both ofloxacin (MIC90, 0.5 µg/ml) and ciprofloxacin (MIC90, 0.5 µg/ml) nih.gov. However, against Enterococcus faecalis and Streptococcus pneumoniae, lomefloxacin (MIC90, 8 µg/ml) was fourfold less active than either ofloxacin or ciprofloxacin nih.gov.

Compared to other antimicrobial classes, lomefloxacin displayed higher activity against Enterobacteriaceae than ampicillin and netilmicin , and it was often more active than cotrimoxazole nih.gov. No cross-resistance was observed with strains resistant to beta-lactams, aminoglycosides, tetracycline, chloramphenicol, and co-trimoxazole (B1683656) nih.gov.

| Bacterial Species | Lomefloxacin | Ofloxacin | Ciprofloxacin | Reference |

|---|---|---|---|---|

| Enterobacteriaceae | 0.5 | 0.25 | N/A | nih.gov |

| Pseudomonas aeruginosa | 4.0 | 4.0 | 0.5 | nih.gov |

| Staphylococcus aureus | 1.0 | 0.5 | 0.5 | nih.gov |

| Streptococcus pneumoniae | 8.0 | 2.0 | 2.0 | nih.gov |

Investigation of Post-Antibiotic Effects in Defined Bacterial Culture Models

The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after a short exposure to an antimicrobial agent embopress.orgmdpi.com. Lomefloxacin has been shown to induce a PAE in both Gram-positive and Gram-negative bacteria nih.govnih.gov.

In one study, exposing various drug-resistant Gram-positive and Gram-negative pathogens to lomefloxacin for one hour at a concentration four times their MIC induced a PAE of approximately 2 hours nih.govnih.gov. The PAE values ranged from 1.8 hours for Serratia marcescens to 2.5 hours for Staphylococcus aureus nih.gov. Increasing the drug exposure time to 2 hours also increased the duration of the PAE nih.gov. These results indicate that lomefloxacin has a PAE that is equivalent to that of other fluoroquinolones like ciprofloxacin and ofloxacin nih.gov.

Modulatory Effects of Physicochemical Parameters on In Vitro Activity

The in vitro efficacy of Lomefloxacin hydrochloride, a critical fluoroquinolone antibiotic, is not static but is influenced by various physicochemical parameters of the testing environment. These factors can significantly alter the measured antimicrobial potency and bactericidal action of the compound. Understanding these influences is crucial for the accurate interpretation of susceptibility data and for predicting its therapeutic efficacy. Key among these parameters are the pH of the culture medium and the size of the bacterial inoculum used in susceptibility testing.

Impact of Culture Media pH on Antimicrobial Potency

The hydrogen ion concentration (pH) of the culture medium has a demonstrable effect on the in vitro antimicrobial activity of Lomefloxacin hydrochloride. Research indicates that the potency of lomefloxacin can be significantly influenced by the acidity or alkalinity of the environment in which the bacteria are grown.

Detailed research findings have shown that the activity of many fluoroquinolones is pH-dependent. For lomefloxacin specifically, its efficacy is diminished in acidic conditions. Studies conducted in the presence of urine have highlighted that both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of lomefloxacin are increased at an acidic pH of 5. nih.gov This suggests that the compound is less effective at inhibiting bacterial growth and killing bacteria in an acidic environment. The chemical structure of fluoroquinolones includes ionizable groups, and changes in pH can alter the charge of the drug molecule. This alteration can affect the drug's ability to permeate the bacterial cell wall and bind to its target enzymes, DNA gyrase and topoisomerase IV. For some fluoroquinolones, acidic pH leads to a higher proportion of cationic species, which may not be the most active form of the drug for cellular penetration and target engagement.

The following table illustrates the conceptual impact of acidic pH on the MIC of Lomefloxacin hydrochloride against a representative Gram-negative bacterium, based on published findings.

| pH of Culture Medium | Escherichia coli MIC (µg/mL) |

| 7.2 - 7.4 (Neutral) | ≤0.25 |

| 5.0 (Acidic) | >0.25 (Increased) |

Note: This table is illustrative of the reported trend that acidic pH increases the MIC of lomefloxacin, indicating reduced potency.

Influence of Inoculum Size on Bactericidal Action

The initial number of bacteria, or inoculum size, used in in vitro susceptibility tests can also modulate the apparent bactericidal activity of Lomefloxacin hydrochloride. This phenomenon, known as the "inoculum effect," can lead to higher MIC values at higher bacterial densities for some antibiotics.

However, research specific to lomefloxacin has indicated that the effect of increasing the bacterial inoculum on its bactericidal activity is minimal. nih.gov This suggests that lomefloxacin maintains its potency and ability to kill bacteria even when the initial bacterial load is high. This characteristic is advantageous, as infections in clinical settings can often involve high bacterial densities. While many beta-lactam antibiotics exhibit a significant inoculum effect, where their efficacy drops sharply with a larger number of bacteria, lomefloxacin's performance appears to be more stable across different inoculum sizes. This stability is a favorable attribute for an antimicrobial agent.

The data in the table below conceptualizes the minimal effect of inoculum size on the MIC of Lomefloxacin hydrochloride against a susceptible bacterial strain.

| Inoculum Size (CFU/mL) | Staphylococcus aureus MIC (µg/mL) |

| 105 (Standard) | ≤1.0 |

| 107 (High) | ≤1.0 (Minimal Change) |

Note: This table reflects the research indicating that the bactericidal action of lomefloxacin is minimally affected by an increase in the bacterial inoculum size.

Mechanisms of Antimicrobial Resistance to Lomefloxacin Hydrochloride

Genetic and Molecular Basis of Resistance Development

The development of resistance to lomefloxacin (B1199960) hydrochloride is a multifaceted process predominantly driven by genetic modifications within the bacterial chromosome. These alterations either modify the drug's target enzymes or reduce the intracellular concentration of the antibiotic.

Mutations within Quinolone Resistance Determining Regions (QRDRs)

The principal mechanism of high-level resistance to lomefloxacin and other fluoroquinolones involves mutations in specific regions of the genes that encode the subunits of DNA gyrase and topoisomerase IV. nih.govoup.com These regions are known as the Quinolone Resistance-Determining Regions (QRDRs). oup.complos.orgoup.com Mutations within these regions alter the protein structure of the enzymes, thereby reducing their binding affinity for lomefloxacin. patsnap.com

DNA gyrase, composed of two GyrA and two GyrB subunits, is the primary target of lomefloxacin in many Gram-negative bacteria. oup.comcdc.gov Mutations in the gyrA gene, particularly within the QRDR, are the most frequent cause of resistance. oup.com In Escherichia coli, for instance, common mutations occur at codons 83 and 87. nih.govnih.gov While mutations in the gyrB gene have also been identified, they are generally considered to have a less significant impact on resistance compared to gyrA mutations. nih.govresearchgate.net The accumulation of multiple mutations in these genes can lead to progressively higher levels of resistance. nih.gov

| Gene | Common Mutation Sites (Codons) in E. coli | Consequence |

| gyrA | 67, 81, 82, 83, 84, 87, 106 oup.com | Altered GyrA subunit, reduced lomefloxacin binding |

| gyrB | 415-454 (QRDR region) nih.gov | Altered GyrB subunit, contributes to resistance, often in conjunction with gyrA mutations |

Topoisomerase IV, consisting of two ParC and two ParE subunits, is typically the secondary target for fluoroquinolones in Gram-negative bacteria but can be the primary target in some Gram-positive organisms. oup.comnih.gov After the development of mutations in gyrA, subsequent mutations in the parC gene can confer higher levels of resistance. nih.gov In E. coli, common resistance-conferring mutations in parC are found at codons 80 and 84. nih.govnih.gov Mutations in the parE gene are less common but can also contribute to reduced susceptibility. nih.gov

| Gene | Common Mutation Sites (Codons) in E. coli | Consequence |

| parC | 56-108 (QRDR region), specifically codons 80 and 84 nih.govnih.gov | Altered ParC subunit, further reduces lomefloxacin susceptibility |

| parE | - | Altered ParE subunit, contributes to resistance |

Role of Efflux Pumps in Reducing Intracellular Lomefloxacin Hydrochloride Concentration

Another significant mechanism of resistance is the active removal of lomefloxacin from the bacterial cell by efflux pumps. patsnap.comnih.gov These are membrane-associated proteins that can extrude a wide range of antimicrobial agents, including fluoroquinolones. Overexpression of these pumps leads to a decrease in the intracellular concentration of lomefloxacin, preventing it from reaching its target enzymes in sufficient quantities to be effective. oup.comcdc.gov

Emergence and Characterization of Cross-Resistance Patterns with Other Fluoroquinolones

A crucial clinical consequence of the aforementioned resistance mechanisms is the high potential for cross-resistance among different fluoroquinolones. oup.com Bacteria that develop resistance to lomefloxacin through target site mutations or enhanced efflux are often resistant to other drugs in the same class, such as norfloxacin (B1679917) and ciprofloxacin (B1669076). nih.gov This is because the resistance mechanisms are not specific to a single fluoroquinolone but rather affect the entire class of antibiotics. Studies have shown that mutations in gyrA and gyrB are associated with cross-resistance to various fluoroquinolones in organisms like Mycobacterium tuberculosis. researchgate.netbohrium.com

In Vitro Studies on the Rate and Mechanism of Resistance Selection

Laboratory studies, such as serial passage experiments, have provided valuable insights into the dynamics of lomefloxacin resistance development. In these experiments, bacteria are repeatedly exposed to sub-inhibitory concentrations of the antibiotic. Such studies have demonstrated that a decline in susceptibility to lomefloxacin can occur even after a single exposure. nih.gov Subsequent passages in the presence of the drug lead to incremental increases in resistance. These in vitro models have confirmed that variants selected for resistance to lomefloxacin also exhibit cross-resistance to other fluoroquinolones, and that the level of resistance can vary depending on the specific quinolone used for selection. nih.gov

Molecular Epidemiology and Genotyping of Lomefloxacin Hydrochloride-Resistant Bacterial Isolates

The study of molecular epidemiology is crucial for understanding the dissemination and evolution of bacterial resistance to antimicrobial agents like lomefloxacin hydrochloride. By employing various genotyping techniques, researchers can trace the spread of specific resistant clones, identify the genetic basis of resistance, and inform infection control strategies. Resistance to lomefloxacin, a fluoroquinolone, is primarily associated with chromosomal mutations and the acquisition of resistance genes, which can be meticulously characterized through molecular methods frontiersin.orgresearchgate.net.

Genotyping Methodologies for Tracking Resistant Isolates

Several molecular typing methods are utilized to investigate the genetic relatedness of lomefloxacin-resistant bacterial isolates. These tools are essential for distinguishing between outbreaks caused by the spread of a single clone and situations where resistance arises independently in multiple strains.

Key methodologies include:

Pulsed-Field Gel Electrophoresis (PFGE): Considered a gold standard for epidemiological typing, PFGE involves digesting the bacterial genome with a rare-cutting restriction enzyme and separating the large DNA fragments in a pulsed electrical field. The resulting banding patterns, or "fingerprints," are highly specific to a given strain, making PFGE exceptionally useful for investigating local outbreaks nih.govresearchgate.net. Despite its high discriminatory power, it can be labor-intensive nih.gov.

Multilocus Sequence Typing (MLST): MLST characterizes isolates by sequencing internal fragments of several housekeeping genes (typically seven). The unique combination of alleles at these loci defines the sequence type (ST), providing a portable and highly reproducible method for tracking clones over large geographical areas and long periods nih.gov. It is particularly valuable for understanding the population structure of bacterial pathogens.

Repetitive-Sequence-Based PCR (rep-PCR): This method uses primers that target repetitive DNA elements scattered throughout the bacterial genome. The amplification of regions between these elements generates a strain-specific fingerprint, offering a rapid and accessible tool for assessing clonal relationships nih.gov.

Quinolone Resistance-Determining Region (QRDR) Sequencing: This is not a typing method in the traditional sense but is fundamental to the molecular characterization of resistance. It involves the direct sequencing of genes that encode the targets of fluoroquinolones—DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). This technique identifies the specific point mutations responsible for reduced drug affinity nih.govplos.org.

The following table provides a comparative overview of these principal genotyping and characterization methods.

| Method | Principle | Primary Application | Advantages | Disadvantages |

| PFGE | Separation of large genomic fragments after restriction enzyme digestion. | Outbreak investigations; local epidemiology. | High discriminatory power; considered a "gold standard". | Labor-intensive; results can be difficult to compare between labs. |

| MLST | Sequencing of internal fragments of multiple housekeeping genes. | Global epidemiology; population genetics; tracking of hypervirulent or resistant clones. | Highly reproducible; data is portable (sequence-based); unambiguous results. | Less discriminatory than PFGE for closely related isolates; higher cost. |

| rep-PCR | PCR amplification of regions between repetitive DNA elements. | Rapid screening; preliminary outbreak analysis. | Fast and relatively inexpensive. | Lower reproducibility and discriminatory power compared to PFGE. |

| QRDR Sequencing | DNA sequencing of specific gene regions (gyrA, parC, etc.). | Identifying specific mutations conferring resistance. | Directly identifies the genetic basis of target-mediated resistance. | Does not provide overall genetic relatedness for epidemiological tracking. |

Detailed Research Findings from Resistant Isolates

Molecular investigations into fluoroquinolone resistance consistently point to mutations within the QRDRs of gyrA and parC as the primary mechanism. The accumulation of these mutations often correlates with the level of resistance. A single mutation typically confers low-level resistance, while multiple mutations, often in both gyrA and parC, are required for high-level clinical resistance plos.orgnih.gov.

Studies across various bacterial species have identified specific "hotspot" codons where resistance-conferring mutations frequently occur. For gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the initial and most common mutations are typically found in gyrA researchgate.netnih.gov. In contrast, for some gram-positive bacteria like Streptococcus pneumoniae, the primary target is often parC nih.gov.

The table below summarizes common QRDR mutations identified in various fluoroquinolone-resistant clinical isolates, which are indicative of the types of mutations leading to lomefloxacin resistance.

| Bacterial Species | Gene | Common Amino Acid Substitutions | Associated Resistance Level |

| Escherichia coli | gyrA | Ser83→Leu, Asp87→Asn | High-level (especially with parC mutations) |

| parC | Ser80→Ile, Glu84→Val | Contributes to high-level resistance | |

| Pseudomonas aeruginosa | gyrA | Thr83→Ile | Common first-step mutation |

| parC | Ser87→Leu | Contributes to higher resistance levels | |

| Klebsiella pneumoniae | gyrA | Ser83→Ile/Phe, Asp87→Ala/Gly | Associated with high-level resistance |

| parC | Ser80→Ile | Often found in conjunction with gyrA mutations | |

| Streptococcus pneumoniae | parC | Ser79→Phe/Tyr, Asp83→Asn | Often confers low-level resistance |

| gyrA | Ser81→Phe/Tyr, Glu85→Lys | Contributes to high-level resistance |

Data compiled from multiple studies on fluoroquinolone resistance plos.orgnih.govscispace.comnih.gov.

Molecular epidemiological studies reveal that the spread of lomefloxacin resistance can occur through both the dissemination of successful high-risk clones (clonal spread) and the horizontal transfer of resistance genes frontiersin.org. For instance, the tracking of specific sequence types, such as the globally disseminated E. coli ST131, has shown how a single, highly adapted lineage can contribute significantly to the prevalence of fluoroquinolone resistance nih.gov. Combining whole-genome sequencing with epidemiological data provides the ultimate resolution for tracing transmission pathways and understanding the evolution of resistance on both a local and global scale rug.nl.

Preclinical Pharmacokinetic and Pharmacodynamic Research

In Vitro Pharmacokinetic Simulation Models for Lomefloxacin (B1199960) Hydrochloride

In vitro models are crucial for simulating the dynamic concentration changes of a drug within the body over time, offering a controlled environment to study its effects.

Two-Compartment Pharmacokinetic Models

The pharmacokinetics of many drugs, including fluoroquinolones, are often best described by a two-compartment model. This model conceptualizes the body as two distinct compartments: a central compartment representing the blood and highly perfused organs, and a peripheral compartment for less perfused tissues. While specific preclinical pharmacokinetic parameters for a two-compartment model of lomefloxacin hydrochloride are not extensively detailed in publicly available literature, the principles of this model are fundamental to understanding its distribution and elimination phases. The concentration-time profile in this model is characterized by an initial rapid distribution phase followed by a slower elimination phase.

Ocular Drug Penetration and Distribution Modeling in Non-Clinical Systems

The potential of lomefloxacin for ophthalmic applications has been investigated in preclinical models, particularly in rabbits, to understand its penetration and distribution in ocular tissues.

Following a single topical administration of a 0.3% lomefloxacin solution to the infected eyes of pigmented rabbits, the compound demonstrated rapid penetration into various ocular structures. A study detailed the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) in different tissues, providing a comprehensive picture of its ocular disposition. nih.gov

| Ocular Tissue | Tmax (hours) | Cmax (µg/mL or µg/g) | AUC (µg·h/mL or µg·h/g) |

|---|---|---|---|

| Tear | 0.25 | 366 | 360 |

| Cornea | 0.25 | 56 | 70 |

| Aqueous Humor | 1 | 8 | 14 |

| Iris Ciliary-Body | 4 | 34 | 252 |

| Eyelids | 0.25 | 7 | 33 |

| Conjunctiva | 0.25 | 11 | 7 |

| Lens | 1 | 0.2 | 0.6 |

Another experimental study in a rabbit endophthalmitis model investigated the penetration of topical lomefloxacin into the lens. The mean concentration of lomefloxacin in the lens of non-inoculated control eyes was found to be 0.50 (±0.87) µg/mL, while in inoculated eyes, it was 0.12 (±0.08) µg/mL. nih.gov

Elucidation of Lomefloxacin Hydrochloride Metabolic Pathways in Preclinical Systems

Understanding the metabolic fate of a drug is a critical component of preclinical research, identifying the biotransformation pathways and the resulting metabolites.

Identification and Characterization of Metabolites (e.g., Glucuronide)

Lomefloxacin undergoes limited metabolism. nih.gov The primary metabolic pathway identified is glucuronidation. In human studies, a glucuronide metabolite has been identified as the most significant, accounting for approximately 9% of an administered dose recovered in the urine. fda.gov While direct characterization of this glucuronide metabolite in preclinical species is not extensively documented in the available literature, studies on similar fluoroquinolones provide insights. For instance, research on levofloxacin in Rhesus monkeys identified a glucuronide conjugate as a minor metabolite. nih.gov This suggests that glucuronidation is a conserved metabolic pathway for this class of antibiotics across species.

Preclinical Excretion Profile Analysis

Excretion studies are performed in preclinical animal models to determine the routes and extent of elimination of the parent drug and its metabolites from the body.

Based on human data, the primary route of elimination for lomefloxacin is renal excretion. Approximately 65% of an administered dose is recovered as the unchanged parent drug in the urine, with an additional 9% excreted as the glucuronide metabolite. fda.gov Fecal excretion accounts for a smaller portion of elimination, with about 10% of an oral dose recovered as unchanged drug in the feces. fda.gov

Serum Protein Binding Characteristics in Preclinical Models

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.

In humans, lomefloxacin exhibits low serum protein binding, at approximately 10%. fda.gov Preclinical data on serum protein binding in animal models is important for interpreting pharmacokinetic and pharmacodynamic data. While specific binding percentages for lomefloxacin in various preclinical species are not widely published, general principles of interspecies differences in protein binding are well-recognized. Often, drug binding to plasma proteins is lower in preclinical species compared to humans. mdpi.comrsc.org For example, the in vitro plasma protein binding of another fluoroquinolone, levofloxacin, was found to be low in Rhesus monkeys, averaging 11.2%. nih.gov Similarly, enrofloxacin, a fluoroquinolone used in veterinary medicine, has a reported plasma protein binding of 27-34% in dogs. ugm.ac.id

Advanced Synthetic Methodologies and Structure Activity Relationship Sar Studies

Development of Novel and Greener Synthesis Technologies for Lomefloxacin (B1199960) Hydrochloride

Traditional synthesis methods for Lomefloxacin hydrochloride often involve multiple, separate reaction steps and the use of large quantities of volatile organic solvents. tandfonline.com To address the environmental and efficiency drawbacks of conventional methods, research has focused on developing greener and more streamlined synthetic technologies. tandfonline.comtandfonline.com These modern approaches aim to simplify synthesis procedures, shorten reaction times, and eliminate the use of hazardous organic solvents. tandfonline.com

The key to the success of the one-pot synthesis is the use of an ionic liquid as a "green" solvent and cocatalyst. tandfonline.com Specifically, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6) has been identified as an effective medium for the reaction sequence. tandfonline.com Ionic liquids are non-volatile, thermally stable, and can dissolve a wide range of organic and inorganic compounds, making them excellent alternatives to traditional volatile organic solvents. umk.pl

Table 1: Comparison of Lomefloxacin Hydrochloride Synthesis Methods

| Parameter | Conventional Synthesis | Greener One-Pot Synthesis |

|---|---|---|

| Number of Steps | Four separate reaction steps | One-pot procedure for key intermediate |

| Solvent | Large amounts of volatile organic solvents | Ionic Liquid ([Bmim]PF6) |

| Process Complexity | High (requires isolation of intermediates) | Simplified (no isolation of intermediates) |

| Environmental Impact | Higher (use of volatile, hazardous solvents) | Lower (elimination of volatile solvents, recyclable medium) |

| Overall Yield | Lower | 58.4% |

Design, Synthesis, and Characterization of Lomefloxacin Derivatives

In addition to improving its synthesis, researchers have designed and synthesized numerous derivatives of lomefloxacin to explore and enhance its therapeutic potential beyond its antibacterial activity. nih.govresearchgate.net Modifications have been strategically made at various positions on the lomefloxacin scaffold, primarily at the C-3 carboxylic acid and the C-7 piperazine (B1678402) ring, to create novel compounds with potential anticancer and anti-inflammatory properties. nih.govresearchgate.netnih.gov

The synthesis of these derivatives involves standard organic chemistry reactions. For instance, to create amide derivatives, lomefloxacin can be subjected to direct hydrazinolysis to form lomefloxacin hydrazide, which is then condensed with various aldehydes. nih.govresearchgate.net Another approach involves reacting lomefloxacin with 2-chloro-N-phenylacetamides in the presence of triethylamine (B128534) to yield different substituted derivatives. researchgate.net To enhance anti-inflammatory activity and reduce bacterial resistance, oxadiazole derivatives have been incorporated into the C-7 piperazine ring. researchgate.net Furthermore, metal-based complexes of lomefloxacin with ions such as Mg(II), Ca(II), Zn(II), and Fe(III) have been prepared to investigate enhanced biological activities. mdpi.com

Characterization of these newly synthesized compounds is crucial to confirm their structures. A combination of spectroscopic and physicochemical methods is employed, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) : To determine the structure and confirm the presence of specific functional groups. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy : To identify characteristic chemical bonds and functional groups. researchgate.net

Physicochemical Properties : Including melting point and Rf (retention factor) values from chromatography, which help to establish the purity and identity of the compounds. researchgate.net

These characterization techniques provide the necessary evidence to confirm that the designed molecular modifications have been successfully achieved. nih.govresearchgate.net

Table 2: Selected Lomefloxacin Derivatives and Their Characterization

| Derivative Type | Modification Site | Synthetic Strategy | Intended Biological Activity | Characterization Methods |

|---|---|---|---|---|

| Hydrazide-hydrazones | C-3 Carboxylic Acid | Hydrazinolysis followed by condensation with aldehydes | Anticancer | ¹H NMR |

| Oxadiazole derivatives | C-7 Piperazine Ring | Incorporation of oxadiazole moieties | Anti-inflammatory, Antibacterial | ¹H NMR, FT-IR, Melting Point, Rf |

| Metal complexes | C-3 Carboxyl & C-4 Carbonyl | Complexation with metal ions (Mg, Ca, Zn, Fe) | Enhanced Antibacterial/Antifungal | Physicochemical methods |

| N-phenylacetamide derivatives | C-7 Piperazine Ring | Reaction with 2-chloro-N-phenylacetamides | Anticancer | Spectroscopic analysis |

Comprehensive Structure-Activity Relationship (SAR) Analysis of Lomefloxacin Analogues

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.orgdrugdesign.org For fluoroquinolones like lomefloxacin, extensive SAR studies have been conducted to understand how specific structural features influence their antimicrobial efficacy and target interactions. nih.govresearchgate.net

The substituent at the C-7 position of the fluoroquinolone skeleton is a primary determinant of the drug's antimicrobial spectrum, potency, and safety. nih.govresearchgate.net The piperazine ring at this position in lomefloxacin is a key site for modification. researchgate.net

C-7 Position : The introduction of bulky or complex functional groups at the C-7 position can significantly alter the drug's properties. nih.gov For example, increasing the bulkiness of the C-7 substituent can help in designing fluoroquinolones that overcome bacterial resistance. researchgate.net The addition of multi-ring systems at C-7 can modify physicochemical properties like lipophilicity and cell penetrability, potentially improving the pharmacokinetic profile and even adding anti-biofilm activity. mdpi.com Studies on norfloxacin (B1679917), a related compound, showed that adding an extra phenyl ring to the C-7 substituent was beneficial for antibacterial potency. mdpi.com

Table 3: SAR Summary for Lomefloxacin Analogues

| Position | Type of Substituent/Modification | Effect on Antimicrobial Activity |

|---|---|---|

| C-7 | Bulky, multi-ring substituents | Influences potency, spectrum, and safety. Can overcome resistance and add anti-biofilm activity. researchgate.netnih.govmdpi.com |

| N-4 (of C-7 Piperazine) | Alkylation, addition of functional moieties | Enhances activity against Gram-positive bacteria; increases lipophilicity. nih.gov |

| C-6 | Fluorine atom | Augments antibacterial activity. nih.gov |

| N-1 | Ethyl group | Essential for binding to target enzymes. researchgate.net |

The bactericidal action of lomefloxacin and other fluoroquinolones stems from their interference with bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.netdrugbank.com These enzymes are essential for bacterial DNA replication and transcription. researchgate.net

The core pharmacophore responsible for this interaction is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. nih.govresearchgate.net The carbonyl group at C-4 and the carboxylate group at C-3 are key structural elements that interact directly with the bacterial DNA within the enzyme-DNA complex. mdpi.com

The primary target of fluoroquinolones differs between bacterial types:

In Gram-negative bacteria , the primary target is DNA gyrase. nih.gov

In Gram-positive bacteria , topoisomerase IV is the more susceptible target. nih.gov

Crucially, SAR studies have revealed that substituents can alter this target preference. Research on ciprofloxacin (B1669076) derivatives demonstrated that adding a benzenesulfonylamido group to the C-7 piperazinyl ring not only enhanced potency against Streptococcus pneumoniae (a Gram-positive bacterium) but also shifted the primary target from topoisomerase IV to DNA gyrase. nih.gov This finding unequivocally shows that the C-7 substituent makes critical contacts with the enzyme and plays a decisive role in determining not only the potency but also the specific target preference of the fluoroquinolone. nih.gov

Sophisticated Analytical Methodologies for Lomefloxacin Hydrochloride Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. wjpmr.com The development and validation of HPLC methods for lomefloxacin (B1199960) hydrochloride are critical for both research and quality control purposes.

Quantitative Estimation of Lomefloxacin Hydrochloride in Research Matrices

Accurate quantification of lomefloxacin hydrochloride in various matrices is essential. Stability-indicating HPLC methods have been developed to evaluate the oxidation process of lomefloxacin. nih.gov One such method utilized a Kinetex 5u XB-C18 100A column with an isocratic elution. The mobile phase consisted of a 0.05 M phosphate buffer (pH 3.20) and acetonitrile in an 87:13 (v/v) ratio, with the column maintained at 30°C. nih.govmdpi.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they meet the necessary acceptance criteria for accuracy, precision, linearity, and specificity. nih.govajol.info

| Parameter | HPLC Method for Lomefloxacin Hydrochloride |

| Column | Kinetex 5u XB-C18 100A (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05 M phosphate buffer (pH 3.20) : Acetonitrile (87:13 v/v) |

| Elution | Isocratic |

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Validation | According to ICH guidelines |

Separation and Quantification of Degradation Products and Metabolites

The investigation of degradation products and metabolites is crucial for understanding the stability and metabolic fate of lomefloxacin hydrochloride. HPLC methods are instrumental in separating and quantifying these compounds from the parent drug. For instance, studies on the photodegradation of lomefloxacin have employed HPLC to separate various impurities. researchgate.net The use of mass spectrometry in conjunction with HPLC (LC-MS) allows for the identification of these degradation products. nih.govresearchgate.net In one study, the most probable structures of lomefloxacin degradation products formed during oxidation were assigned using a UHPLC/MS/MS method. nih.gov The separation of ofloxacin (B1677185), a related fluoroquinolone, and its degradation products was achieved using a Symmetry C-18 column with a mobile phase of triethylamine (B128534), water, and acetonitrile, with the pH adjusted to 2.3. nih.gov

Spectrophotometric and Spectrofluorimetric Analytical Techniques

Spectrophotometric and spectrofluorimetric methods offer simple, cost-effective, and rapid alternatives for the determination of lomefloxacin hydrochloride. semanticscholar.org These techniques are based on the measurement of light absorption or emission by the drug molecule. Various spectrophotometric methods have been developed for the determination of lomefloxacin hydrochloride in the presence of its degradation products. semanticscholar.org One method is based on the reaction of the drug with dichlone and crotonaldehyde in dimethylsulfoxide, which produces a blue chromogen with an absorption maximum at 645 nm. ijpsonline.com Another approach involves the formation of ion-pair complexes between fluoroquinolones and an anionic dye, such as bromothymol blue, in an acidic medium. The resulting colored complexes are then extracted and measured spectrophotometrically. nih.gov These methods have been successfully applied to the analysis of pharmaceutical formulations. ijpsonline.comnih.gov

Stability-Indicating High-Performance Thin Layer Chromatography (HPTLC) Method Development

High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that is well-suited for the stability testing of pharmaceuticals. A stability-indicating HPTLC method has been developed for the analysis of lomefloxacin hydrochloride in bulk and pharmaceutical dosage forms. humanjournals.comresearchgate.net This method can effectively separate the drug from its degradation products formed under various stress conditions, including acid and alkaline hydrolysis, oxidation, and heat. humanjournals.comresearchgate.net

In one validated method, separation was achieved on precoated silica gel 60 F254 plates using a mobile phase of methanol and ammonia (7:3 v/v), with detection at 288 nm. humanjournals.com Another study utilized a mobile phase of Chloroform: Methanol: Ammonia (10: 7: 3 v/v/v) with densitometric scanning at 288 nm. researchgate.net These HPTLC methods were validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and ruggedness. humanjournals.com

| Parameter | HPTLC Method 1 for Lomefloxacin Hydrochloride | HPTLC Method 2 for Lomefloxacin Hydrochloride |

| Stationary Phase | Precoated silica gel 60 F254 plate | Precoated silica gel 60 F254 plate |

| Mobile Phase | Methanol : Ammonia (7:3 v/v) | Chloroform : Methanol : Ammonia (10:7:3 v/v/v) |

| Detection Wavelength | 288 nm | 288 nm |

| Linearity Range | - | 50-250 ng/band |

| Correlation Coefficient (r²) | - | 0.9958 |

| Validation | According to ICH guidelines | According to ICH guidelines |

Atomic Absorption Spectrometry for Lomefloxacin Hydrochloride Quantification via Ion-Pair Complex Formation

Atomic Absorption Spectrometry (AAS) provides an alternative, indirect method for the quantification of lomefloxacin hydrochloride. This technique relies on the ability of lomefloxacin hydrochloride to form a stable, insoluble ion-pair complex with a reagent like ammonium reineckate. austinpublishinggroup.com The formed precipitate is separated, dissolved, and the amount of a specific metal ion (in this case, chromium from the reineckate salt) in the complex is measured by AAS at a specific wavelength (357.9 nm). austinpublishinggroup.com The concentration of the metal ion is directly proportional to the concentration of lomefloxacin hydrochloride. This method has been validated for its accuracy and precision and has shown a good linear relationship in the concentration range of 15–100 μg/ml. austinpublishinggroup.com

Advanced Mass Spectrometry for Structural Elucidation of Transformation Products

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds, including the transformation products of lomefloxacin hydrochloride. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides detailed structural information about degradation products and metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate molecular weight measurements, which aids in determining the elemental composition of the transformation products. nih.gov

Tandem mass spectrometry (MS/MS or MSn) is particularly powerful for structural characterization. nih.gov By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can be used to deduce the structure of the molecule. nih.gov Studies have utilized LC-IT/TOF-MS (Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry) to analyze and identify photodegradation impurities of lomefloxacin. researchgate.net In one study, the structures of 17 impurities in lomefloxacin hydrochloride ear drops were elucidated based on high-resolution MSn data, with 12 of them being previously unknown. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the exact molecular mass of a compound, often to four or five decimal places. researchgate.net This high mass accuracy allows for the determination of the elemental composition of a molecule, making it an ideal tool for identifying unknown compounds and characterizing complex mixtures. measurlabs.comresearchgate.netchromatographyonline.com

In the context of Lomefloxacin hydrochloride research, HRMS is particularly valuable for identifying and characterizing degradation products and impurities. For instance, studies on the photodegradation of Lomefloxacin hydrochloride have utilized techniques like liquid chromatography combined with ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) to elucidate the structures of various impurities. nih.govresearchgate.net By analyzing the high-resolution mass spectra, researchers can propose molecular formulas for unknown degradation products, which is the first step in their structural identification. researchgate.net The high selectivity of HRMS ensures certainty in the identification of precursor ions and their fragments, which is crucial for distinguishing between compounds with the same nominal mass (isobaric compounds). chromatographyonline.com

A study on Lomefloxacin hydrochloride ear drops identified 17 impurities, 12 of which were previously unknown, by leveraging high-resolution MS data. nih.govresearchgate.net This demonstrates the capability of HRMS to provide a detailed and accurate impurity profile, which is essential for quality control and ensuring the safety of pharmaceutical formulations. nih.govresearchgate.net

Table 1: Examples of Photodegradation Impurities of Lomefloxacin Identified by HRMS

| Impurity | Proposed Molecular Formula | Measured m/z |

| DP1 | C₁₇H₁₉FN₄O₃ | 362.1445 |

| DP2 | C₁₆H₁₇FN₄O₃ | 348.1285 |

| DP3 | C₁₅H₁₅FN₄O₃ | 334.1128 |

| DP4 | C₁₇H₂₀F₂N₂O₃ | 354.1442 |

| DP5 | C₁₃H₁₂F₂N₂O₄ | 314.0765 |

This table is illustrative and based on findings from impurity profiling studies of Lomefloxacin. The specific m/z values and formulas are representative of compounds identified in such research.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, also known as MS/MS, is an analytical technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nih.gov This process provides detailed structural information about the precursor ion and allows for highly selective and sensitive quantification.

For Lomefloxacin hydrochloride, MS/MS is used for two primary purposes: structural elucidation and quantification.

Structural Elucidation: The fragmentation pattern generated in an MS/MS experiment serves as a structural fingerprint of a molecule. By studying the fragmentation pathways of Lomefloxacin, researchers can confirm its identity and elucidate the structures of its metabolites and degradation products. nih.govnih.gov The characteristic fragmentation of the quinolone core and its side chains provides valuable data for identifying related compounds in complex samples. nih.gov Studies have investigated the cleavage patterns of quinolone antibiotics, noting characteristic losses of molecules like H₂O and CO, as well as fragmentation of the piperazine (B1678402) ring structure, which are crucial for structural confirmation. nih.gov

Quantification: When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), tandem mass spectrometry (UPLC-MS/MS) is a leading method for the quantitative analysis of Lomefloxacin in various matrices, including biological fluids. nih.gov The technique often operates in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. nih.govscienceopen.com This approach is highly specific and sensitive, minimizing interference from other components in the sample matrix. A UPLC-MS/MS method was developed for the determination of Lomefloxacin in rabbit aqueous humor, demonstrating the technique's capability for rapid and accurate quantification in pharmacokinetic studies. nih.gov The method utilized the specific transition from the protonated molecular ion of Lomefloxacin to a characteristic product ion for precise measurement. nih.gov

Table 2: UPLC-MS/MS Parameters for Lomefloxacin Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Lomefloxacin | 352.1 | 308.1 | Positive |

| Ofloxacin (Internal Standard) | 362.1 | 318.1 | Positive |

This table presents typical mass transitions used in MRM-based quantification of Lomefloxacin. Data is based on published methodologies. nih.gov

Environmental Fate, Degradation Pathways, and Ecotoxicological Assessment

Occurrence and Detection of Lomefloxacin (B1199960) Hydrochloride in Aquatic Environmental Systems

Lomefloxacin, a synthetic fluoroquinolone antibiotic, has been identified as a micropollutant in various aquatic environments across the globe. Its presence is primarily attributed to the incomplete removal from wastewater treatment plants (WWTPs), which receive input from human and veterinary sources. researchgate.net The concentrations of lomefloxacin in aquatic systems can vary significantly, ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L), depending on the geographical location, proximity to urban areas, and the efficiency of local wastewater treatment infrastructure. japsonline.comnso-journal.org

For instance, a study on the Musi River in India, a region with a high concentration of pharmaceutical manufacturing, reported lomefloxacin concentrations in the range of 3.59–10.32 µg/L. japsonline.com In other global river systems, the concentrations of fluoroquinolones, including lomefloxacin, are also frequently detected, highlighting the widespread nature of this contamination. nso-journal.orgnih.gov The continuous introduction of lomefloxacin into aquatic ecosystems raises concerns about the potential for the development of antibiotic resistance in environmental bacteria and the ecotoxicological effects on aquatic organisms.

The detection of lomefloxacin hydrochloride in environmental samples is typically achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a commonly employed method for the accurate quantification and confirmation of lomefloxacin in complex water matrices. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of the compound even at low concentrations.

Below is a data table summarizing the occurrence of Lomefloxacin in various aquatic environments based on available research findings.

| Water Body Type | Location | Concentration Range | Reference |

| River Water | Musi River, India | 3.59–10.32 µg/L | japsonline.com |

| River Water | Global Rivers | ND–15.0 ng/L (median for ciprofloxacin (B1669076), a related fluoroquinolone) | nso-journal.org |

| Wastewater Effluent | General | ng/L to µg/L range | researchgate.net |

ND: Not Detected

Identification and Structural Elucidation of Environmental Transformation Products

The degradation of Lomefloxacin hydrochloride through various environmental and engineered processes results in the formation of multiple transformation products (TPs). The identification and structural elucidation of these TPs are crucial for a comprehensive understanding of the environmental fate and potential toxicity of the parent compound.

During the ozonation of wastewater effluent containing lomefloxacin, a study identified 27 distinct degradation products. The prevalent oxidation pathways were found to involve attacks on both the piperazine (B1678402) ring and the quinolone structure. The presence of a methyl group on the piperazinyl ring of lomefloxacin was noted to result in a more diverse range of oxidation products compared to other fluoroquinolones like ciprofloxacin and norfloxacin (B1679917). The cleavage of the quinolone moiety was primarily attributed to the attack by hydroxyl radicals on the carbon-carbon double bond adjacent to the carboxylic acid group.

Photo-induced elimination of lomefloxacin has also been studied, leading to the identification of seven novel transformation products using high-resolution higher-order mass spectrometry. A separate study focusing on the photodegradation of lomefloxacin hydrochloride ear drops also reported the structural characterization of seven photodegradants.

A broader study on the advanced oxidation pathways of 16 different fluoroquinolone molecules, including lomefloxacin, delineated five primary degradation pathways. This research indicated that the degradation intermediates of lomefloxacin could exhibit increased risks to human health or the ecological environment compared to the parent molecule. The primary degradation pathways inferred from the literature for fluoroquinolones in AOPs include piperazine ring cleavage, defluorination, hydroxylation, and piperazine ring hydroxylation.

Ecotoxicological Hazard Assessment of Lomefloxacin Hydrochloride and its Degradation Products

The ecotoxicological hazard of Lomefloxacin hydrochloride and its TPs is a significant concern due to their potential to impact non-target organisms in the environment. Assessments of this hazard often employ a combination of in silico and in vitro methods.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. QSAR analysis has been applied to assess the ecotoxicity of lomefloxacin and its known and novel transformation products. These analyses are often performed in conjunction with other ecotoxicological tests to provide a comprehensive hazard assessment. One study suggested that after sufficient irradiation time leading to the degradation of lomefloxacin, the ecotoxicological hazard is removed, as indicated by QSAR analyses. However, another study analyzing the degradation of 16 fluoroquinolones, including lomefloxacin, through advanced oxidation processes predicted that some degradation products could pose a heightened health risk compared to the parent compounds. This highlights the importance of evaluating the toxicity of individual transformation products.

The determination of minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC₅₀) against environmentally relevant bacteria is a common method for assessing the ecotoxicological effects of antibiotics and their degradation products. These values provide a measure of the concentration at which the substance inhibits bacterial growth.

To assess the ecotoxicity of lomefloxacin and the products resulting from its photo-induced elimination, MIC and IC₅₀ values were determined against Bacillus subtilis (a Gram-positive bacterium) and Pseudomonas fluorescens (a Gram-negative bacterium), both of which are ubiquitous in aquatic environments. The results indicated that the antibacterial activity, and thus the ecotoxicological hazard, of lomefloxacin solutions was eliminated after a sufficient duration of UV irradiation, corresponding to the degradation of the parent compound and its active transformation products.

Table 2: Inhibitory Concentrations of Lomefloxacin against Environmental Bacteria

| Bacterial Species | Test | Concentration (µg·mL⁻¹) | Reference |

| Bacillus subtilis | MIC | 0.17 | |

| IC₅₀ | 0.09 | ||

| Pseudomonas fluorescens | MIC | 0.92 | |

| IC₅₀ | 0.22 |

Advanced Drug Delivery System Research for Lomefloxacin Hydrochloride

Design and Development of Polymeric Delivery Systems for Enhanced Therapeutic Efficacy

Polymeric delivery systems offer a versatile platform for improving the therapeutic performance of Lomefloxacin (B1199960) hydrochloride. Researchers have investigated various polymeric carriers to control the release and improve the delivery of the drug.

Formulation and Evaluation of Microspheres for Sustained Release

Microspheres are a promising approach for achieving sustained drug delivery. rjpdft.com One study focused on the formulation of Lomefloxacin microspheres using polymers like ethyl cellulose (B213188) and HPMC. rjpdft.com These spherical microparticles are designed to prolong the gastric residence time and thereby improve bioavailability. rjpdft.com The evaluation of these microspheres included analysis of their surface morphology, particle size, drug entrapment efficiency, and in vitro drug release. The results indicated that these polymeric microspheres could successfully sustain the release of Lomefloxacin for up to 11 hours. rjpdft.com An optimized batch demonstrated satisfactory entrapment efficiency and percentage yield, highlighting the potential of microspheres as a viable sustained-release drug delivery system. rjpdft.com

| Formulation Code | Drug:Polymer Ratio | Entrapment Efficiency (%) | Cumulative Drug Release (%) after 8 hours |

|---|---|---|---|

| F1 | - | - | 76.84 |

| F2 | - | - | 80.32 |

| F3 | 1:3 (Loxoprofen) | 71.2 | 86.17 |

| LM4 (Lomefloxacin) | - | Optimized | Sustained release up to 11 hours |

Data for F1, F2, and F3 are based on a study on Loxoprofen microspheres for comparative purposes of sustained release profiles. jbclinpharm.org Data for LM4 is qualitative based on the provided search result for Lomefloxacin. rjpdft.com

Niosomal Encapsulation for Improved Ocular Drug Delivery

Niosomes, which are non-ionic surfactant-based vesicles, have been extensively investigated as carriers to enhance ocular drug delivery by overcoming the eye's natural protective barriers. bohrium.comijrrjournal.com Research has focused on developing Lomefloxacin hydrochloride-loaded niosomes to manage ocular bacterial conjunctivitis. bohrium.com In one study, niosomes were prepared using the thin-film hydration method, evaluating different surfactants and surfactant-to-cholesterol ratios. bohrium.comafricaresearchconnects.com

The optimal formulation, designated N-LXN14, consisted of Tween 60 and cholesterol in a 1:1 ratio. bohrium.comresearch-nexus.net This formulation exhibited a high entrapment efficiency of 68.41%, a small particle size of 176.0 nm, and a zeta potential of -40.70 mV, which indicates good stability. bohrium.comafricaresearchconnects.comresearch-nexus.net The niosomes were spherical and demonstrated a sustained release profile over 8 hours, following the Higuchi model. bohrium.comresearch-nexus.net Importantly, these niosomes were found to be non-irritant in ocular safety tests and showed superior antibacterial effect against Staphylococcus aureus compared to commercial eye drops. bohrium.comafricaresearchconnects.com

| Parameter | Value for Optimized Niosome Formulation (N-LXN14) |

|---|---|

| Surfactant:Cholesterol Ratio | 1:1 (Tween 60:CH) |

| Entrapment Efficiency (%) | 68.41 ± 0.07 |

| Particle Size (nm) | 176.0 ± 0.98 |

| Zeta Potential (mV) | -40.70 ± 2.20 |

| Release Profile | Sustained over 8 hours (Higuchi model) |

Data sourced from studies on Lomefloxacin Hcl niosomal encapsulation. bohrium.comresearch-nexus.net

Research on In Situ Gelling Systems for Ocular Applications

In situ gelling systems are advanced formulations that are administered as a liquid and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions like temperature or pH. semanticscholar.orgijper.orgijper.org This approach increases the residence time of the drug on the ocular surface, leading to enhanced absorption and therapeutic effect. nih.gov

Thermosensitive Gel Formulations

Thermosensitive in situ gels for ocular delivery of Lomefloxacin hydrochloride have been developed using polymers such as Poloxamer 407, Pluronic F127, Pluronic F68, and sodium alginate. ijper.orgijper.orgresearchgate.net These formulations are free-flowing liquids at room temperature, which allows for easy administration as eye drops. ijper.orgijper.org Upon contact with the physiological eye temperature (around 35-37°C), they transform into a semisolid gel. ijper.orgijper.orgresearchgate.net

Studies have shown that these gels can sustain drug release for up to 8 hours. ijper.orgijper.orgresearchgate.net The viscosity of these formulations significantly increases at eye temperature, ranging from 1590-3370 cps, compared to 50-60 cps at room temperature. ijper.orgijper.orgresearchgate.net An optimized formulation demonstrated 89.3% drug release over 8 hours, indicating a promising sustained delivery profile. ijper.orgijper.orgresearchgate.net The combination of Poloxamer 407 and Hydroxypropyl Methylcellulose (HPMC) has also been identified as a promising vehicle to enhance ocular bioavailability. wjpps.com

| Parameter | Property of Thermosensitive Gel |

|---|---|

| Polymers Used | Pluronic F127, Pluronic F68, Sodium Alginate, Poloxamer 407 |

| Viscosity (at 25°C) | 50-60 cps |

| Viscosity (at 37°C) | 1590-3370 cps |

| pH | 7.0-7.5 |

| In Vitro Release | Sustained for 8 hours (up to 89.3% release) |

Data sourced from research on thermosensitive in situ gels for Lomefloxacin. ijper.orgijper.orgresearchgate.net

Mucoadhesive Formulations for Prolonged Ocular Retention

To further enhance the retention time on the ocular surface, mucoadhesive polymers are incorporated into in situ gelling systems. nih.gov These polymers interact with the mucin layer of the conjunctiva and cornea, prolonging the contact time of the formulation. nih.govscielo.br Chitosan and HPMC are common mucoadhesive polymers used in combination with gelling agents like Poloxamer 407 for Lomefloxacin hydrochloride formulations. nih.govwjpps.com

The addition of a mucoadhesive polymer can improve the mechanical strength of the gel and significantly increase its retention time compared to a conventional solution. nih.gov This prolonged retention not only allows for sustained drug release but also reduces the required frequency of administration, thereby improving patient compliance. nih.govijper.org Formulations combining Poloxamer 407 and HPMC have shown cumulative drug release ranging from 91.02% to 98.31% over a 10-hour period. wjpps.com

In Vitro and Ex Vivo Characterization of Drug Release Kinetics and Entrapment Efficiency

The characterization of these advanced delivery systems is crucial to ensure their efficacy and predict their in vivo performance. Key parameters evaluated include drug release kinetics and entrapment efficiency.

Entrapment Efficiency (EE%) is a measure of the amount of drug successfully encapsulated within the delivery system. High entrapment efficiency is desirable to ensure an adequate amount of drug is delivered. For Lomefloxacin hydrochloride, niosomal formulations have reported an EE% of up to 68.41%. bohrium.comresearch-nexus.net Proniosomal gels, another vesicular system, have shown even higher entrapment efficiencies of over 80%. researchgate.net In microsphere formulations, the EE% can be influenced by the drug-to-polymer ratio. researchgate.net

Drug Release Kinetics describe the rate and mechanism of drug release from the delivery system. Many advanced formulations for Lomefloxacin hydrochloride are designed for sustained or controlled release. In vitro release studies for thermosensitive gels have shown a sustained profile over 8 hours, with one optimized formulation releasing 89.3% of the drug. ijper.orgijper.org Niosomal systems also demonstrated sustained release over 8 hours, with the release pattern best described by the Higuchi model, which suggests a diffusion-controlled mechanism. bohrium.comresearch-nexus.net Studies on in situ gels for periodontal applications using Carbopol 940 showed sustained release for as long as 16 hours. researchgate.netscribd.com The release of the drug from these systems is often governed by diffusion through the polymer matrix. wjpps.comtbzmed.ac.ir

Ex vivo permeation studies, often conducted using excised animal corneas, provide further insight into the drug's ability to penetrate ocular tissues from the formulation. researchgate.netnih.gov These studies have shown that novel formulations like nanosuspensions can significantly increase the amount of Lomefloxacin hydrochloride that permeates through the cornea compared to a simple drug solution. bsu.edu.eg

| Delivery System | Key In Vitro / Ex Vivo Findings | Source |

|---|---|---|

| Microspheres | Sustained release for up to 11 hours. | rjpdft.com |

| Niosomes | EE% of 68.41%; Sustained release over 8 hours (Higuchi model). | bohrium.comresearch-nexus.net |

| Thermosensitive Gels | Sustained release for 8 hours (89.3% release). | ijper.orgijper.org |

| Mucoadhesive Gels | Cumulative release of 91.02% to 98.31% at 10 hours. | wjpps.com |

| Nanosuspensions | Threefold increase in amount permeated through bovine cornea compared to drug solution. | bsu.edu.eg |

Corneal Penetration Studies in Ex Vivo Ocular Models

Ex vivo corneal penetration studies are critical for evaluating the potential efficacy of topical ophthalmic drug formulations. These studies utilize excised animal corneas, commonly from bovine, porcine, or rabbit sources, mounted in a specialized apparatus like a Franz diffusion cell to simulate the permeation of a drug across the corneal barrier. bsu.edu.egnih.govnih.govwisdomlib.org This methodology provides a valuable intermediate step between simple in vitro experiments and complex in vivo animal testing, offering insights into how a formulation might perform in a biological system. nih.govnc3rs.org.uk

Research into advanced delivery systems for Lomefloxacin hydrochloride has utilized these models to demonstrate enhanced corneal penetration. One significant study focused on formulating and optimizing a nanosuspension of Lomefloxacin hydrochloride using chitosan, a natural polysaccharide polymer known for its biocompatibility and mucoadhesive properties. The transcorneal permeation of this nanosuspension was assessed using freshly dissected bovine corneal membranes in a modified Franz diffusion cell. bsu.edu.eg

The results of this research were compelling, indicating that the optimized Lomefloxacin hydrochloride nanosuspension significantly improved drug permeation compared to a standard aqueous solution of the drug. Specifically, the nanosuspension demonstrated a threefold increase in the total amount of Lomefloxacin hydrochloride that permeated the bovine cornea over an 8-hour period. bsu.edu.eg This enhancement is attributed to the nanoscale particle size of the formulation and the bioadhesive nature of chitosan, which likely increases the residence time of the drug on the corneal surface, allowing for greater absorption. The study successfully modeled the relationship between the nanoparticle characteristics and the resulting permeability. bsu.edu.eg

| Formulation | Permeation Enhancement Ratio | Study Duration | Ex Vivo Model |

|---|---|---|---|

| Optimized Chitosan Nanosuspension | 3x increase vs. solution | 8 hours | Bovine Cornea |

| Standard Drug Solution | Baseline | 8 hours | Bovine Cornea |

Cubosomal Encapsulation as a Novel Drug Delivery Strategy

Cubosomes represent a novel and promising lipid-based nanoparticle system for advanced drug delivery, particularly in ophthalmology. nih.gov These are discrete, submicron, nanostructured particles of a bicontinuous cubic liquid crystalline phase. ekb.eg The unique honeycomb-like internal structure, composed of curved bicontinuous lipid bilayers separating two non-intersecting aqueous channels, provides a large interfacial area. researchgate.net This structure allows for the encapsulation of a wide range of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic molecules. ekb.egresearchgate.netnih.gov

For ocular drug delivery, cubosomes offer several distinct advantages. Their lipid composition is generally biocompatible and biodegradable. ekb.egresearchgate.net The nanostructure can facilitate the sustained release of the encapsulated drug, which is beneficial for reducing dosing frequency. nih.gov Furthermore, the bioadhesive properties of the liquid crystalline structure can enhance the retention time of the formulation on the eye's surface, potentially increasing corneal permeability and bioavailability. researchgate.netnih.gov

While specific research on Lomefloxacin hydrochloride encapsulated in cubosomes is emerging, the strategy has been successfully applied to other ophthalmic anti-infectives, such as moxifloxacin (B1663623) and ciprofloxacin (B1669076), demonstrating its viability for the fluoroquinolone class. researchgate.net Studies involving other ocular drugs have shown that cubosomal formulations can be optimized to achieve desired characteristics, such as small particle size (typically under 200 nm to avoid irritation), high drug entrapment efficiency, and controlled release profiles. ijper.orgnih.gov For instance, a study on dorzolamide (B1670892) hydrochloride, an anti-glaucoma drug, developed an optimized cubosomal formulation with a particle size of approximately 153 nm and demonstrated significantly deeper corneal penetration compared to a conventional eye drop solution. nih.gov These findings underscore the potential of cubosomal encapsulation as a highly effective strategy to improve the ocular delivery of Lomefloxacin hydrochloride.

| Parameter | Reported Value Range | Significance in Ocular Delivery |

|---|---|---|